N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 314260-62-3
VCID: VC21423665
InChI: InChI=1S/C19H14Cl2N4OS/c1-11-8-17-23-24-19(25(17)16-5-3-2-4-13(11)16)27-10-18(26)22-15-9-12(20)6-7-14(15)21/h2-9H,10H2,1H3,(H,22,26)
SMILES: CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl
Molecular Formula: C19H14Cl2N4OS
Molecular Weight: 417.3g/mol

N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

CAS No.: 314260-62-3

Cat. No.: VC21423665

Molecular Formula: C19H14Cl2N4OS

Molecular Weight: 417.3g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide - 314260-62-3

Specification

CAS No. 314260-62-3
Molecular Formula C19H14Cl2N4OS
Molecular Weight 417.3g/mol
IUPAC Name N-(2,5-dichlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H14Cl2N4OS/c1-11-8-17-23-24-19(25(17)16-5-3-2-4-13(11)16)27-10-18(26)22-15-9-12(20)6-7-14(15)21/h2-9H,10H2,1H3,(H,22,26)
Standard InChI Key YWKKEWVCOPTQFP-UHFFFAOYSA-N
SMILES CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl
Canonical SMILES CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide possesses a complex heterocyclic structure with several key structural features. The compound consists of a 5-methyl triazolo[4,3-a]quinolin-1-yl core connected to a 2,5-dichlorophenyl group via a sulfanylacetamide linker. The SMILES notation for this compound is O=C(Nc1cc(Cl)ccc1Cl)CSc1nnc2n1c1ccccc1c(c2)C, which represents its complete structural arrangement .

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its potential applications in research and pharmaceutical development. Based on available data, its properties include:

PropertyValue
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Polar Surface Area (PSA)84 Ų
Number of Rings4

These properties are critical determinants of the compound's solubility, membrane permeability, and potential drug-likeness .

Structural Features and Pharmacophoric Elements

Sulfanylacetamide Linker

The sulfanylacetamide (thioether-based acetamide) linker serves as a crucial connection between the triazoloquinoline core and the dichlorophenyl group. This flexible linker likely plays an important role in the spatial orientation of these two pharmacophoric elements, potentially allowing the molecule to adopt conformations favorable for target binding. The thioether group provides a specific electronic and spatial arrangement that differs from oxygen-based ethers or direct carbon-carbon bonds.

Dichlorophenyl Moiety

The 2,5-dichlorophenyl component introduces halogen substituents that can significantly influence both the physicochemical properties and the biological activity of the compound. Chlorine atoms can enhance lipophilicity, alter electron distribution, and potentially engage in halogen bonding with biological targets. The specific 2,5-dichloro substitution pattern creates a distinctive electronic and steric environment that may contribute to selective binding interactions.

Synthesis Approaches

Challenges in Synthesis

The synthesis of this compound presents several challenges, including:

  • Regioselective formation of the triazoloquinoline ring system

  • Control of stereochemistry and regiochemistry during the coupling reactions

  • Purification of the final product from reaction mixtures

Structural ElementPotential Contribution to Biological Activity
Triazoloquinoline CorePrimary pharmacophore for enzyme binding
Methyl Group at 5-positionModulation of electron density and lipophilicity
Sulfanyl LinkerFlexibility for optimal binding conformation
Dichlorophenyl GroupEnhanced membrane permeability and target selectivity

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds bear structural similarity to N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, including:

  • N-(4-methoxyphenyl)-2-((5-methyl- triazolo[4,3-a]quinolin-1-yl)thio)acetamide, which replaces the 2,5-dichlorophenyl group with a 4-methoxyphenyl moiety

  • Ethyl 4,5-dimethyl-2-({[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate, which incorporates a more complex amino-thiophenecarboxylate structure

These structural variations can help elucidate the impact of specific substituents on biological activity and physicochemical properties.

Pharmacological Diversity

The diversity of biological activities observed among compounds sharing the triazoloquinoline scaffold suggests that N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide may exhibit multiple pharmacological effects. Research on related compounds indicates potential applications in:

  • Anti-inflammatory therapy through dual inhibition of inflammatory enzymes

  • Anti-cancer treatment via interaction with cellular proliferation pathways

  • Antimicrobial activity through disruption of essential microbial enzymes

Research Applications and Future Directions

Current Research Status

N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is currently available for research purposes, as evidenced by its listing in chemical supplier catalogs . This availability facilitates further investigation of its properties and potential applications in various fields of biomedical research.

Future Research Directions

Several promising research directions for N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide include:

  • Comprehensive evaluation of its biological activity profile against various enzymes and receptors

  • Investigation of structure-activity relationships through systematic modification of key structural elements

  • Development of improved synthetic routes to facilitate large-scale preparation

  • Examination of potential synergistic effects when combined with other bioactive compounds

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of N-(2,5-dichlorophenyl)-2-[(5-methyl triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide typically employs various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared Spectroscopy for identification of functional groups

  • UV-Visible Spectroscopy for chromophore characterization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator